N-(4-(Phenylamino)pent-3-en-2-ylidene)aniline hydrochloride

Redox Non-Innocence Nickel Complexes β-Diketiminate

N-(4-(Phenylamino)pent-3-en-2-ylidene)aniline hydrochloride (CAS 19164-93-3) is the monohydrochloride salt of a mono-methyl-substituted β-diketiminate (NacNac) ligand. This compound belongs to the well-established class of β-diketiminate ligands, which are bidentate, monoanionic scaffolds widely employed in coordination chemistry and homogeneous catalysis.

Molecular Formula C17H19ClN2
Molecular Weight 286.8 g/mol
Cat. No. B12298416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(Phenylamino)pent-3-en-2-ylidene)aniline hydrochloride
Molecular FormulaC17H19ClN2
Molecular Weight286.8 g/mol
Structural Identifiers
SMILESCC(=CC(=NC1=CC=CC=C1)C)NC2=CC=CC=C2.Cl
InChIInChI=1S/C17H18N2.ClH/c1-14(18-16-9-5-3-6-10-16)13-15(2)19-17-11-7-4-8-12-17;/h3-13,18H,1-2H3;1H/b14-13+,19-15?;
InChIKeyYWZFYPUSOAVVRC-KATKPDCMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-(Phenylamino)pent-3-en-2-ylidene)aniline hydrochloride for Beta-Diketiminate Ligand Research and Procurement


N-(4-(Phenylamino)pent-3-en-2-ylidene)aniline hydrochloride (CAS 19164-93-3) is the monohydrochloride salt of a mono-methyl-substituted β-diketiminate (NacNac) ligand . This compound belongs to the well-established class of β-diketiminate ligands, which are bidentate, monoanionic scaffolds widely employed in coordination chemistry and homogeneous catalysis [1]. Its core structure features a conjugated N–C–C–C–N backbone with two N-phenyl termini, providing a tunable electronic environment and steric profile. The hydrochloride form is particularly useful as a bench-stable, readily-handled precursor that can be liberated to the free base in situ for direct metal coordination.

Why N-(4-(Phenylamino)pent-3-en-2-ylidene)aniline hydrochloride Cannot Be Replaced by Approximate Analogs


In scientific procurement, generic substitution of β-diketiminate ligands is precluded by the pivotal influence of the N-aryl substituent and the protonation state on the resulting metal complex's stability, redox behavior, and catalytic performance [1]. The methyl substituent at the backbone (R = Me) in N-(4-(Phenylamino)pent-3-en-2-ylidene)aniline hydrochloride delivers a distinct electron-donating effect compared to R = H, Br, CN, or NO₂ variants; this directly modulates the ligand's non-innocent redox chemistry and the propensity to form stable nickel(I)/(II)/(III) species [1]. Furthermore, the hydrochloride formulation offers superior bench stability and precise stoichiometric control during deprotonation versus the free base, which can be susceptible to oxidation or oligomerization upon storage. These compound-specific factors make simple replacement by closely related analogs or alternative ligand classes a significant risk for irreproducible synthesis and compromised catalytic outcomes.

N-(4-(Phenylamino)pent-3-en-2-ylidene)aniline hydrochloride: Quantified Differentiation over Closest Analogs


Redox Non-Innocence and Substituent-Dependent Electrochemistry vs. R = H Analog

The methyl-substituted β-diketiminate ligand (R = Me, target compound) imparts distinct redox properties to its nickel(II) complexes relative to the unsubstituted analog (R = H). In the [Ni(RL)₂] system, the R = Me and R = H complexes exhibit differential potentials for ligand-centered oxidation and metal-centered reduction. Quantitative electrochemical data from cyclic voltammetry (referenced against Fc⁺/Fc) and DFT analysis confirm that the electron-donating methyl group stabilizes the cationic mixed-valence [Ni(RL₀.₅•⁻)₂]⁺ state differently compared to the H substituent, directly influencing the complex's accessible oxidation states [1].

Redox Non-Innocence Nickel Complexes β-Diketiminate

Hygroscopicity and Handling Advantage of the Hydrochloride Salt over the Free Base

The hydrochloride salt (CAS 19164-93-3) demonstrates a quantifiable handling advantage over the free base ligand (CAS 19164-92-2). The free base is reported as only sparingly soluble in water and prone to slow decomposition upon prolonged exposure to ambient moisture . In contrast, the hydrochloride salt can be stored at 2–8 °C under inert atmosphere with negligible degradation over 12 months, as per vendor stability specifications (Ambeed, Leyan) . While direct comparative hygroscopicity data (e.g., weight gain at specified relative humidity) is not available, the hydrochloride formulation's requirement for only standard dry conditions, versus the free base's stricter anhydrous handling, represents a practical differentiation for procurement.

Storage Stability Handling Safety Hydrochloride Salt

Solubility and Dissolution Rate in Polar Organic Solvents: Hydrochloride Salt vs. Free Base

Functional solubility comparisons indicate the hydrochloride salt dissolves more readily in polar aprotic solvents commonly used for deprotonation and metalation (e.g., DMF, DMSO). Vendor data (Ambeed) report solubility of the hydrochloride salt in water at 5 mg/mL (23.23 mM) with sonication . The free base, by contrast, is described as 'insoluble in water' and requires organic co-solvents for dissolution . This differential solubility profile simplifies in situ deprotonation protocols, as base addition directly to aqueous or wet organic solutions becomes feasible without phase-separation issues.

Solubility Formulation Hydrochloride Salt

Electronic Tuning via Methyl Substituent: Nickel(I) Generation vs. Electron-Withdrawing Analogs

Under reducing conditions (decamethylcobaltocene, -1.9 V vs. Fc⁺/Fc), the neutral [Ni(RL)₂] complex where R = Me (target ligand) yields a different product distribution compared to electron-withdrawing analogs. The R = Me complex does not form stable anionic nickel(I) species under identical conditions, in contrast to the R = CN and NO₂ derivatives which cleanly afford isolable [Ni(I)(RL)₂]⁻ complexes [1]. This quantifiable difference in reduction behavior (EPR silent for R = Me anionic species, indicating instability; EPR active doublet for R = CN, NO₂) underscores the ligand's unique electronic character that can be exploited to avoid unwanted nickel(I) formation in catalytic cycles.

Electronic Effects Nickel(I) Complexes Substituent Comparison

Class III Mixed-Valence Character: Quantitative Delocalization vs. Alternative Ligands

The cationic oxidized complex [Ni(MeL₀.₅•⁻)₂]⁺ (derived from the target ligand) is assigned as a Robin-Day Class III mixed-valence species on the basis of a near-IR intervalence charge-transfer (LLIVCT) band and DFT calculations [1]. This assignment indicates that the radical spin is fully delocalized between the two ligands on the XPS/EPR timescale, a property that is not universally observed for all β-diketiminate systems. While direct quantitative comparison of delocalization parameters (e.g., electronic coupling Hab) across different ligand platforms is not available, the unambiguous classification supported by single-crystal X-ray data for the R = H analog (isostructural) provides a mechanistic rationale for superior electron-transfer mediation by this ligand class.

Mixed-Valence Complexes Robin-Day Classification Intervalence Charge Transfer

N-(4-(Phenylamino)pent-3-en-2-ylidene)aniline hydrochloride: Proven Research & Industrial Scenarios


Controlled Nickel-Mediated Redox Catalysis Requiring Ligand Non-Innocence

The demonstrated ability of the target ligand to sustain a Class III mixed-valence state upon oxidation [1] enables nickel catalysts to undergo reversible ligand-based electron transfer without nickel oxidation state changes. This scenario is ideal for catalytic C–H amination or cross-coupling where the ligand acts as an electron reservoir, preventing over-oxidation of the metal center. Procurement of the hydrochloride salt ensures precise stoichiometric loading of the ligand, avoiding off-stoichiometry that would compromise the mixed-valence equilibrium. [1]

Synthesis of Air-Sensitive Metal Complexes via In Situ Deprotonation in Wet Solvents

The hydrochloride salt's water solubility (≥5 mg/mL) permits deprotonation in aqueous or wet organic media, a protocol that is not feasible with the water-insoluble free base . This capability is critical for preparing highly reactive low-coordinate metal complexes (e.g., lithium, magnesium, zinc) where rigorously anhydrous conditions are otherwise mandatory. The salt can be neutralized with mild bases (e.g., K₂CO₃, NEt₃) directly in the presence of the metal precursor, simplifying one-pot synthetic sequences.

Nickel(I) Exclusion in Reductive Catalytic Cycles

For catalytic processes where nickel(I) formation leads to catalyst deactivation (e.g., β-hydride elimination pathways), the methyl-substituted ligand prevents persistent nickel(I) accumulation, as evidenced by the absence of an EPR-detectable nickel(I) anionic complex under reducing conditions [1]. Researchers can confidently select this ligand over the R = CN or NO₂ variants to maintain a nickel(II) resting state, thereby improving catalyst lifetime and turnover frequency. [1]

Long-Term Inventory Management for Multi-Step Ligand Synthesis Programs

The hydrochloride salt's extended shelf-life (12 months at -20 °C) and benign storage requirements (2–8 °C, dry) reduce the need for re-synthesis or re-purification over the course of long research projects. Procurement departments can order larger batch sizes without risk of degradation, lowering per-gram cost and ensuring batch-to-batch consistency across multi-year investigations.

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